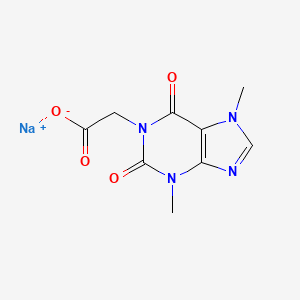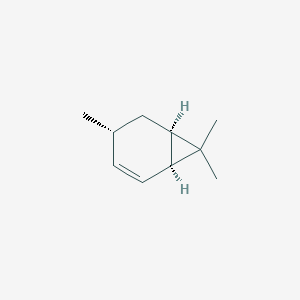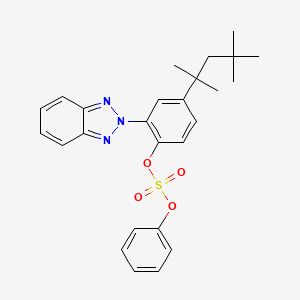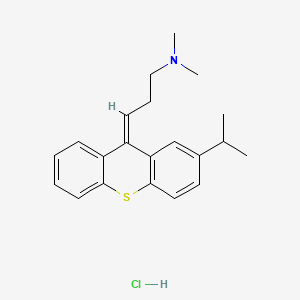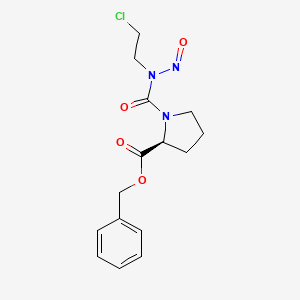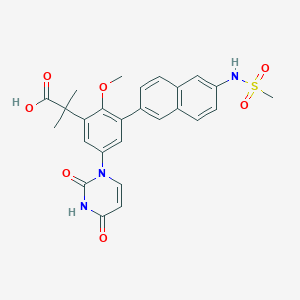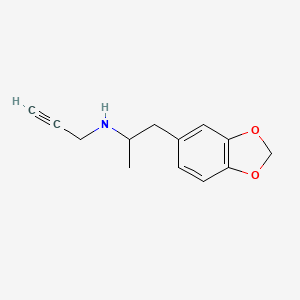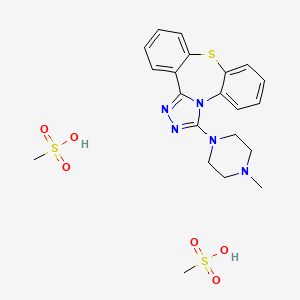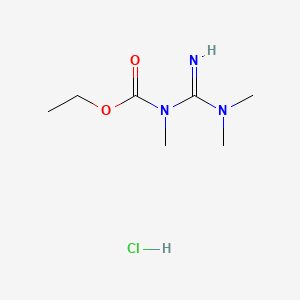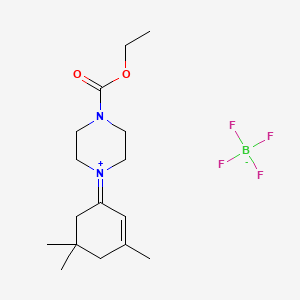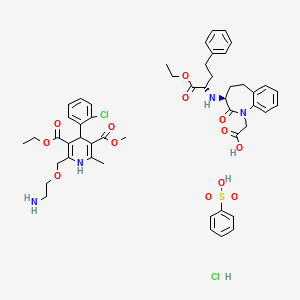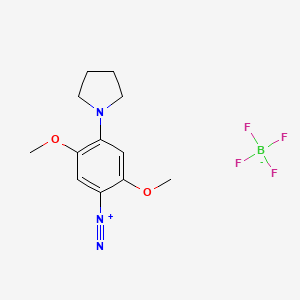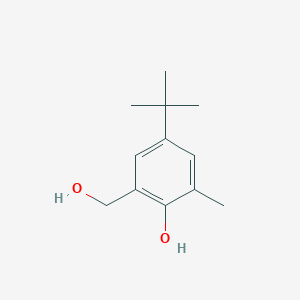
6-Methylol-2-methyl-4-tert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylol-2-methyl-4-tert-butylphenol is an organic compound with the molecular formula C12H18O2. It is a phenolic compound characterized by the presence of a methylol group (-CH2OH) attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylol-2-methyl-4-tert-butylphenol typically involves the alkylation of phenol with isobutylene to form 2-methyl-4-tert-butylphenol. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde under basic conditions to introduce the methylol group.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylol-2-methyl-4-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated and nitrated phenols.
Wissenschaftliche Forschungsanwendungen
6-Methylol-2-methyl-4-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of rubber and plastics to enhance their stability and longevity.
Wirkmechanismus
The antioxidant properties of 6-Methylol-2-methyl-4-tert-butylphenol are attributed to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and other free radicals, thereby protecting cells and materials from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another phenolic antioxidant with similar applications in the rubber and plastic industries.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Butylated hydroxyanisole (BHA): Another common antioxidant used in food preservation.
Uniqueness
6-Methylol-2-methyl-4-tert-butylphenol is unique due to its specific structure, which imparts distinct antioxidant properties. Its methylol group enhances its reactivity and effectiveness as an antioxidant compared to other similar compounds.
Eigenschaften
CAS-Nummer |
13464-23-8 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
4-tert-butyl-2-(hydroxymethyl)-6-methylphenol |
InChI |
InChI=1S/C12H18O2/c1-8-5-10(12(2,3)4)6-9(7-13)11(8)14/h5-6,13-14H,7H2,1-4H3 |
InChI-Schlüssel |
CGVFFLCPRBKKQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)CO)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


